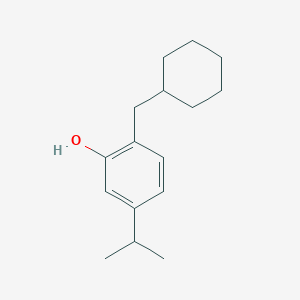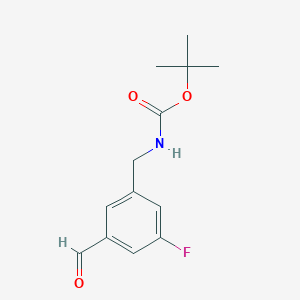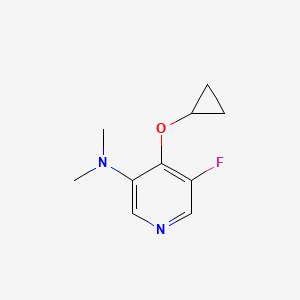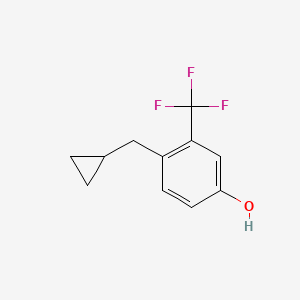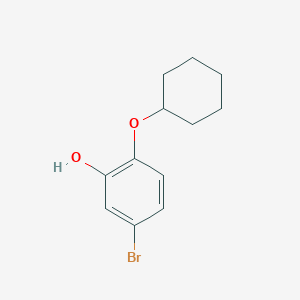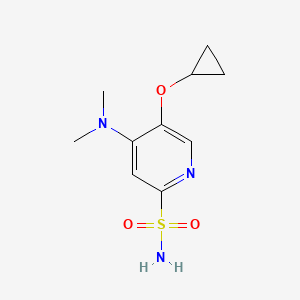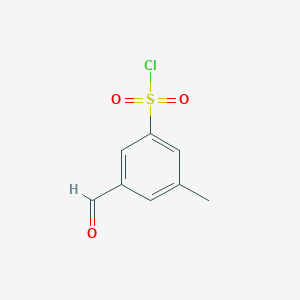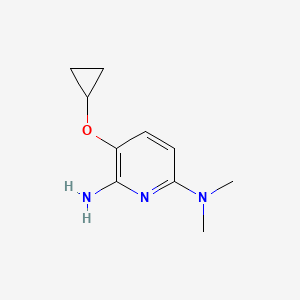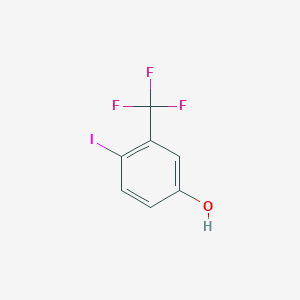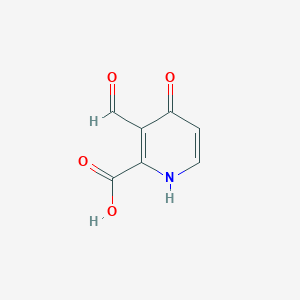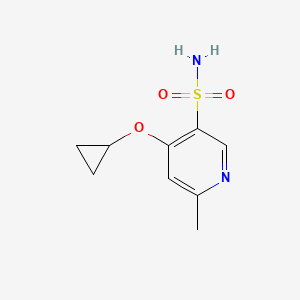
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a bromine atom at the 7th position and a hydroxyphenyl group at the 2nd position of the chromen-4-one structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(4-hydroxyphenyl)-4H-chromen-4-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant and anti-inflammatory properties.
- Studied for its effects on various biological pathways and cellular processes.
Medicine:
- Explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
- Evaluated for its ability to modulate enzyme activities and receptor functions.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or modulate receptor activities, leading to changes in cellular signaling and metabolic pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
- 7-Bromo-2-phenylbenzo[d]oxazole
- 7-Chloro-2-phenylbenzo[d]oxazole
Comparison:
- 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its chromen-4-one structure, which imparts distinct chemical and biological properties.
- The presence of the hydroxyphenyl group enhances its potential antioxidant activity compared to similar compounds without this group.
- The bromine atom at the 7th position can influence its reactivity and interactions with biological targets, making it distinct from other halogenated derivatives.
Eigenschaften
CAS-Nummer |
1194374-36-1 |
|---|---|
Molekularformel |
C15H9BrO3 |
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
7-bromo-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-6-12-13(18)8-14(19-15(12)7-10)9-1-4-11(17)5-2-9/h1-8,17H |
InChI-Schlüssel |
OSOHPABNRWTFAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



